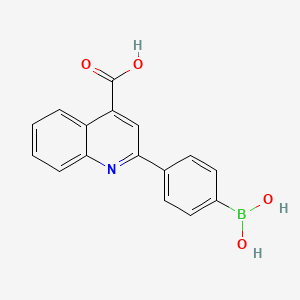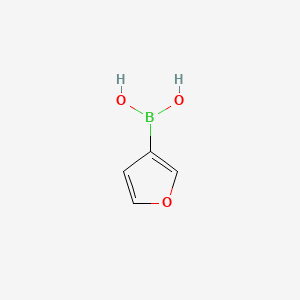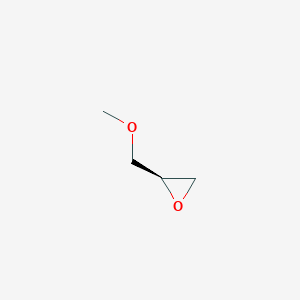
tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate
Overview
Description
tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate: is a glycine derivative with the molecular formula C7H15N3O3 and a molecular weight of 189.21 g/mol . It is a white to off-white solid that is primarily used in scientific research . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate is primarily a derivative of Glycine . Glycine is an amino acid that has several roles in the body, including as a building block for proteins and as a neurotransmitter.
Mode of Action
As a glycine derivative, it may interact with glycine receptors and other targets in the body .
Biochemical Pathways
Amino acids and their derivatives, including Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate, are known to influence various biochemical pathways. They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
The molecular and cellular effects of Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate are likely diverse, given its potential interactions with various targets and pathways. As a glycine derivative, it may have effects on protein synthesis, neurotransmission, and other processes .
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate plays a significant role in biochemical reactions due to its unique structure. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is known to interact with glycine derivatives, which are essential in various metabolic pathways . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can alter the conformation and activity of the biomolecules involved.
Cellular Effects
Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the secretion of anabolic hormones and the supply of fuel during exercise, which in turn impacts mental performance and prevents exercise-induced muscle damage . These effects are mediated through its interactions with specific receptors and signaling molecules within the cells.
Molecular Mechanism
The molecular mechanism of action of tert-butyl 2-hydrazinyl-2-oxoethylcarbamate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 2-hydrazinyl-2-oxoethylcarbamate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being kept in a dark place at 2-8°C . Its activity may decrease over time due to degradation, which can impact its effectiveness in long-term experiments.
Dosage Effects in Animal Models
The effects of tert-butyl 2-hydrazinyl-2-oxoethylcarbamate vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as enhancing mental performance and preventing muscle damage during exercise . At higher doses, it can exhibit toxic or adverse effects, which may include cellular damage and disruption of normal metabolic processes. These threshold effects are important considerations in determining the appropriate dosage for experimental studies.
Metabolic Pathways
Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in amino acid metabolism . These interactions can lead to changes in the overall metabolic profile of cells and tissues, influencing their function and health.
Transport and Distribution
The transport and distribution of tert-butyl 2-hydrazinyl-2-oxoethylcarbamate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can affect its activity and function, as its concentration in different tissues and cells determines its overall impact on the organism.
Subcellular Localization
Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate is localized within specific subcellular compartments, where it exerts its effects on cellular activity and function. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the mitochondria or the nucleus . This localization is crucial for its role in modulating cellular processes, as it allows the compound to interact with specific biomolecules within these compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-hydrazinyl-2-oxoethylcarbamate typically involves the reaction of tert-butyl carbamate with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for tert-butyl 2-hydrazinyl-2-oxoethylcarbamate are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield . The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A related compound used in similar applications.
tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate: Another glycine derivative with similar properties.
Uniqueness
This compound is unique due to its specific structure and the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity . Its ability to influence anabolic hormone secretion and prevent muscle damage sets it apart from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(2-hydrazinyl-2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3/c1-7(2,3)13-6(12)9-4-5(11)10-8/h4,8H2,1-3H3,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBASTZLTYLEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370850 | |
| Record name | tert-butyl 2-hydrazinyl-2-oxoethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6926-09-6 | |
| Record name | tert-butyl 2-hydrazinyl-2-oxoethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(hydrazinecarbonyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














